
2-Methoxy-4-nitrobenzaldehyde
Overview
Description
2-Methoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzaldehyde, characterized by the presence of a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the fourth position on the benzene ring. This compound appears as a white to yellow crystalline powder and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitrobenzaldehyde can be synthesized through a multi-step reaction process. One common method involves the nitration of 2-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the following steps:
Nitration: 2-Methoxybenzaldehyde is treated with a nitrating mixture of nitric acid and sulfuric acid at low temperatures.
Isolation: The resulting product is isolated by filtration and washed with water to remove any residual acids.
Purification: The crude product is purified through recrystallization from suitable solvents such as ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Condensation: It can undergo condensation reactions with amine compounds to form Schiff bases.
Demethylation: The methoxy group can be demethylated to form the corresponding phenol derivative under the action of boron tribromide.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or ethanol.
Condensation: Amine compounds in the presence of a base such as potassium carbonate.
Demethylation: Boron tribromide in anhydrous conditions.
Major Products:
Reduction: 2-Methoxy-4-nitrobenzyl alcohol.
Condensation: Schiff bases.
Demethylation: 2-Hydroxy-4-nitrobenzaldehyde.
Scientific Research Applications
Organic Synthesis
1.1. Precursor in Synthesis
2-Methoxy-4-nitrobenzaldehyde is frequently employed as an intermediate in the synthesis of various organic compounds. It serves as a starting material for the preparation of nitro-substituted derivatives and other functionalized aromatic compounds.
Case Study: Synthesis of Azo Dyes
- In a study on azo dyes, this compound was used as a key intermediate in the synthesis of azo compounds, highlighting its role in dye chemistry and textile applications .
Medicinal Chemistry
2.1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. The compound's ability to release hydrogen sulfide (H₂S) has been linked to its pain-relieving effects in models of arthritis, suggesting potential therapeutic applications in pain management and inflammation .
Compound | Activity | Reference |
---|---|---|
This compound | H₂S releasing, anti-inflammatory | |
Derivatives | Anticancer activity |
2.2. Cytochrome P450 Induction
Studies have shown that 2-methoxy-4-nitroaniline, a derivative of this compound, acts as a selective inducer of cytochrome P450 enzymes in rat liver models, which is significant for understanding drug metabolism and toxicity .
Analytical Chemistry
3.1. Spectroscopic Applications
The compound is also utilized in spectroscopic studies, where its distinct spectral features are analyzed using techniques such as FTIR and UV-Vis spectroscopy. These analyses help in understanding the interactions between this compound and other chemical species.
Technique | Application | Findings |
---|---|---|
FTIR | Characterization of functional groups | Identification of nitro and methoxy groups |
UV-Vis | Study of electronic transitions | Absorption characteristics relevant to photochemistry |
Environmental Chemistry
4.1. Toxicity Studies
Research into the environmental impact of nitro-substituted compounds has included studies on the toxicity of this compound and its derivatives. Such studies are crucial for assessing the safety and environmental risks associated with their use in industrial applications .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-nitrobenzaldehyde is primarily based on its electrophilic nature due to the presence of the nitro group. This makes the aldehyde group highly reactive towards nucleophiles, facilitating various condensation and addition reactions. The methoxy group also influences the reactivity by donating electron density to the benzene ring, affecting the overall reactivity of the compound .
Comparison with Similar Compounds
2-Methoxy-4-nitrobenzaldehyde can be compared with other similar compounds such as:
2-Methoxy-4-nitrobenzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
3-Methoxy-4-nitrobenzaldehyde: Similar but with the methoxy group at the third position.
2-Hydroxy-4-nitrobenzaldehyde: Similar but with a hydroxyl group instead of a methoxy group.
Uniqueness: The unique combination of the methoxy and nitro groups in this compound imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
2-Methoxy-4-nitrobenzaldehyde (MNB) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer, antimicrobial, and cytotoxic effects, supported by relevant studies and data.
This compound is an aromatic aldehyde with the molecular formula C_9H_9N_O_3. Its structure features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzaldehyde backbone, which plays a crucial role in its biological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in anticancer applications. For instance, a study involving Schiff base compounds derived from 4-nitrobenzaldehyde demonstrated promising cytotoxic effects against oral cancer cell lines, specifically Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF). The IC₅₀ value for these compounds was reported at 446.68 µg/mL, indicating significant anticancer activity while showing lesser toxicity towards normal human gingival fibroblast (NHGF) cells with an IC₅₀ of 977.24 µg/mL .
Table 1: Cytotoxicity of Schiff Bases Derived from this compound
Compound Type | Cell Line | IC₅₀ (µg/mL) |
---|---|---|
Schiff Base | TSCCF | 446.68 |
Schiff Base | NHGF | 977.24 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by DAPI staining which showed nuclear fragmentation in treated TSCCF cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Schiff base ligands synthesized from this compound exhibited significant antimicrobial activity against various bacterial strains and fungi. For example, one study tested these ligands against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. Fungal strains tested included Candida albicans and Aspergillus niger.
Table 2: Antimicrobial Activity of Schiff Base Ligands
Microorganism | Activity Observed |
---|---|
Staphylococcus aureus | Inhibitory |
Streptococcus pyogenes | Inhibitory |
Escherichia coli | Inhibitory |
Pseudomonas aeruginosa | Inhibitory |
Candida albicans | Inhibitory |
Aspergillus niger | Inhibitory |
The results indicated that the synthesized Schiff bases displayed varying degrees of effectiveness against these pathogens, suggesting their potential use in developing new antimicrobial agents .
The biological activities of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The presence of the nitro group is particularly relevant as it can participate in redox reactions, potentially leading to oxidative stress within cells, which is a known pathway for inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and characterization of derivatives based on this compound. For instance:
- Anticancer Study : A study demonstrated that derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential against oral cancers .
- Antimicrobial Study : Research indicated that metal complexes formed with Schiff bases derived from MNB exhibited enhanced antimicrobial properties compared to their non-complexed forms, suggesting that coordination with metal ions could amplify their biological efficacy .
Q & A
Basic Questions
Q. What are the key structural identifiers and spectroscopic characteristics of 2-Methoxy-4-nitrobenzaldehyde?
The molecular formula is C₈H₇NO₄ , with a molecular weight of 181.14 g/mol . Structural verification requires combined analytical techniques:
- NMR : The aldehyde proton (~10 ppm in H NMR) and methoxy group (~3.9 ppm) are key signals. Nitro group resonance in C NMR appears near 150 ppm.
- IR : Strong absorption bands for the aldehyde (~1700 cm⁻¹) and nitro group (~1520 and 1350 cm⁻¹) confirm functional groups .
- HPLC/MS : Used for purity assessment and molecular ion identification .
Q. What are the recommended storage conditions for this compound to ensure stability?
Store in tightly sealed, light-resistant containers at room temperature (20–25°C) in a dry, well-ventilated area . Avoid incompatible substances (strong oxidizers, bases) to prevent decomposition. Stability data indicate no significant degradation under these conditions for up to 24 months .
Q. What synthetic routes are commonly employed for this compound?
A typical method involves nitration of 2-methoxybenzaldehyde using a nitric acid/sulfuric acid mixture at 0–5°C. The regioselectivity of nitro group introduction (para to methoxy) is controlled by reaction kinetics and monitored via TLC. Yields range from 60–75% after recrystallization .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved during structural verification?
Discrepancies in NMR or IR data often arise from impurities (e.g., residual solvents) or polymorphism . Mitigation strategies:
- Perform column chromatography or recrystallization for purification.
- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
- Cross-validate with X-ray crystallography if crystalline samples are available .
Q. What experimental design considerations are critical for studying the reactivity of this compound in nucleophilic addition reactions?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the aldehyde group.
- Catalysis : Base catalysts (e.g., K₂CO₃) improve nucleophilic attack efficiency.
- Temperature control : Exothermic reactions require gradual reagent addition and cooling to avoid side products (e.g., aldol condensation) .
Q. How does the nitro group influence the electronic and steric properties of this compound in coordination chemistry applications?
The nitro group acts as a strong electron-withdrawing group, reducing electron density on the aromatic ring and enhancing the aldehyde's electrophilicity. This facilitates coordination with metal ions (e.g., Cu²⁺, Fe³⁺) in Schiff base synthesis. Steric effects are minimal due to the para substitution pattern relative to the methoxy group .
Q. Data Contradiction and Stability Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
Literature values vary between 95–98°C and 102–105°C . Potential causes include:
- Polymorphism : Different crystalline forms.
- Purity : Impurities lower observed melting points.
- Measurement methods : Differential scanning calorimetry (DSC) provides more accurate data than capillary methods. Always report calibration standards and heating rates .
Q. What degradation products form under accelerated stability testing, and how are they characterized?
Under acidic or oxidative conditions, degradation pathways include:
- Hydrolysis : Formation of 2-methoxy-4-nitrobenzoic acid.
- Nitro group reduction : Potential formation of amine derivatives. Use LC-MS/MS and GC-MS to identify degradation products, with quantification via external calibration curves .
Q. Methodological Recommendations
Q. What protocols ensure safe handling and waste disposal of this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste disposal : Neutralize with dilute NaOH and dispose as hazardous organic waste per local regulations .
Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?
Scale-up challenges include heat dissipation and mixing efficiency . Solutions:
Properties
IUPAC Name |
2-methoxy-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBUUZXTHMCZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374862 | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136507-15-8 | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136507-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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